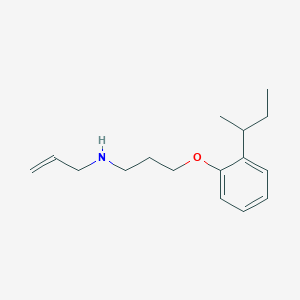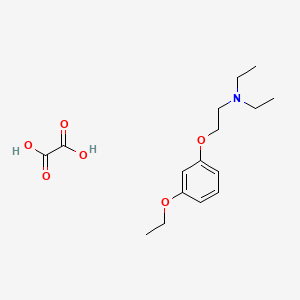![molecular formula C15H20BrNO6 B3999821 N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B3999821.png)
N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid
Descripción general
Descripción
N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]prop-2-en-1-amine; oxalic acid is a complex organic compound that combines an amine group with a bromophenoxy ethoxy chain and an oxalic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]prop-2-en-1-amine typically involves multiple steps. One common method starts with the bromination of phenol to obtain 3-bromophenol. This is followed by the ethoxylation of 3-bromophenol to form 3-bromophenoxyethanol. The next step involves the reaction of 3-bromophenoxyethanol with ethylene oxide to produce 2-(3-bromophenoxy)ethoxyethanol. Finally, this intermediate is reacted with prop-2-en-1-amine under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]prop-2-en-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]prop-2-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bromophenoxy ethoxy chain allows the compound to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(2-bromophenoxy)ethyl]-3-methyl-1-butanamine hydrochloride
- N-[2-(2-methoxyphenoxy)ethyl]-3-methyl-1-butanamine hydrochloride
- N-[2-(benzhydryloxy)ethyl]-2-butanamine hydrochloride
Uniqueness
N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]prop-2-en-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
IUPAC Name |
N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2.C2H2O4/c1-2-6-15-7-8-16-9-10-17-13-5-3-4-12(14)11-13;3-1(4)2(5)6/h2-5,11,15H,1,6-10H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKSJXAETUUIJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCOCCOC1=CC(=CC=C1)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B3999741.png)
![2-[2-(2-chloroanilino)-2-oxoethoxy]-N-pyridin-2-ylbenzamide](/img/structure/B3999755.png)
![Diethyl 2-[4-(4-methyl-2-prop-2-enylphenoxy)butyl]propanedioate](/img/structure/B3999769.png)
![8-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]-2-methylquinoline;oxalic acid](/img/structure/B3999781.png)
![2-methoxyethyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3999783.png)
![4-[7-acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid](/img/structure/B3999790.png)
![1-[3-(4-Butan-2-ylphenoxy)propyl]-4-methylpiperazine;oxalic acid](/img/structure/B3999800.png)
![1-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B3999806.png)
![1-[3-(4-Bromo-2-methylphenoxy)propyl]-4-methylpiperazine;oxalic acid](/img/structure/B3999826.png)
![4-[2-(3-methyl-4-nitrophenoxy)ethyl]morpholine oxalate](/img/structure/B3999827.png)
![1-[2-[2-(3-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperidine;oxalic acid](/img/structure/B3999831.png)

![4-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]morpholine;oxalic acid](/img/structure/B3999842.png)

